tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-(cyanomethylene)-2-azaspiro[33]heptane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with tert-butyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The cyano group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate
Uniqueness
tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar spirocyclic compounds, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 6-(cyanomethylidene)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-10(7-13)4-5-14/h4H,6-9H2,1-3H3 |
InChI Key |
HLPMKMVRIWQVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=CC#N)C2 |
Origin of Product |
United States |
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